1-(3-Amino-2-fluorophenyl)ethanone
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Overview
Description
1-(3-Amino-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H8FNO and a molecular weight of 153.16 g/mol It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-fluorobenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
1-(3-Amino-2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with proteins or enzymes, affecting their activity. The ethanone group may also participate in reactions that modify the structure and function of biological molecules .
Comparison with Similar Compounds
- 1-(3-Amino-4-fluorophenyl)ethanone
- 1-(3-Amino-2-chlorophenyl)ethanone
- 1-(3-Amino-2-bromophenyl)ethanone
Comparison: 1-(3-Amino-2-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .
Properties
IUPAC Name |
1-(3-amino-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFWGCVOVZNREV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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